

A Comparative Spectroscopic Analysis of Iodinated Benzoic Acid Isomers

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Compound of Interest

Compound Name: 4-Iodo-3-methoxybenzoic acid

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This guide provides a detailed spectroscopic comparison of the three structural isomers of iodinated benzoic acid: 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid. The position of the iodine atom on the benzene ring significantly influences the spectroscopic properties of these compounds, which is crucial for their identification, characterization, and application in various fields, including drug development. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers of iodinated benzoic acid.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Solvent	Chemical Shifts (δ , ppm) and Multiplicities
2-Iodobenzoic Acid	Acetone-d6	7.95 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 7.15 (t, 1H)
3-Iodobenzoic Acid	DMSO-d6	13.3 (s, 1H, COOH), 8.26 (t, 1H), 8.01 (d, 1H), 7.97 (d, 1H), 7.33 (t, 1H)[1]
4-Iodobenzoic Acid	DMSO-d6	7.80 (d, 2H), 7.72 (d, 2H)

Table 2: ^{13}C NMR Spectroscopic Data

Isomer	Solvent	Chemical Shifts (δ , ppm)
2-Iodobenzoic Acid	$\text{CDCl}_3/\text{DMSO-d6}$	168.9, 141.5, 134.4, 132.8, 131.2, 128.0, 94.3
3-Iodobenzoic Acid	Not Specified	166.2, 142.3, 137.9, 134.1, 130.3, 129.2, 93.8[2]
4-Iodobenzoic Acid	$\text{CDCl}_3/\text{DMSO}$	166.7, 137.8, 131.9, 130.9, 100.9

Table 3: Mass Spectrometry Data (Electron Ionization)

Isomer	Molecular Ion (M^+) m/z	Top 5 Fragment Ions (m/z)
2-Iodobenzoic Acid	248	248, 231, 65, 50, 76[3]
3-Iodobenzoic Acid	248	248, 65, 50, 76, 121[2]
4-Iodobenzoic Acid	248	248, 231, 65, 76, 50[4]

Table 4: Infrared (IR) Spectroscopic Data (Major Peaks)

Isomer	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	C-I Stretch (cm ⁻¹)
2-Iodobenzoic Acid	~2500-3300 (broad)	~1700	~3100	~500-600
3-Iodobenzoic Acid	~2500-3300 (broad)	~1700	~3100	~500-600
4-Iodobenzoic Acid	~2500-3300 (broad)	~1680	~3100	~500-600

Table 5: UV-Visible Spectroscopic Data

Isomer	Solvent	λ_{max} (nm)
2-Iodobenzoic Acid	Not Specified	~230, ~280
3-Iodobenzoic Acid	Not Specified	Appreciable changes in the location of maximal absorption are observed for m-iodobenzoic acid. [4]
4-Iodobenzoic Acid	Not Specified	~242

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the iodinated benzoic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.

- **^1H NMR Acquisition:** The proton NMR spectra are acquired with a 90° pulse angle, a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** The carbon NMR spectra are acquired with proton decoupling, a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** 1-2 mg of the solid iodinated benzoic acid isomer is finely ground in an agate mortar.^[5] This is then thoroughly mixed with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).^[5] The mixture is then compressed in a die under high pressure (8-10 tons) to form a thin, transparent pellet.^{[6][7]}
- **Instrumentation:** The FTIR spectrum is recorded using a Fourier-transform infrared spectrophotometer.
- **Acquisition:** A background spectrum of a pure KBr pellet is first recorded.^[5] The sample pellet is then placed in the sample holder, and the spectrum is recorded in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$) by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
- **Ionization (Electron Ionization - EI):** The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.^{[8][9]} This causes the molecules to

ionize and fragment.

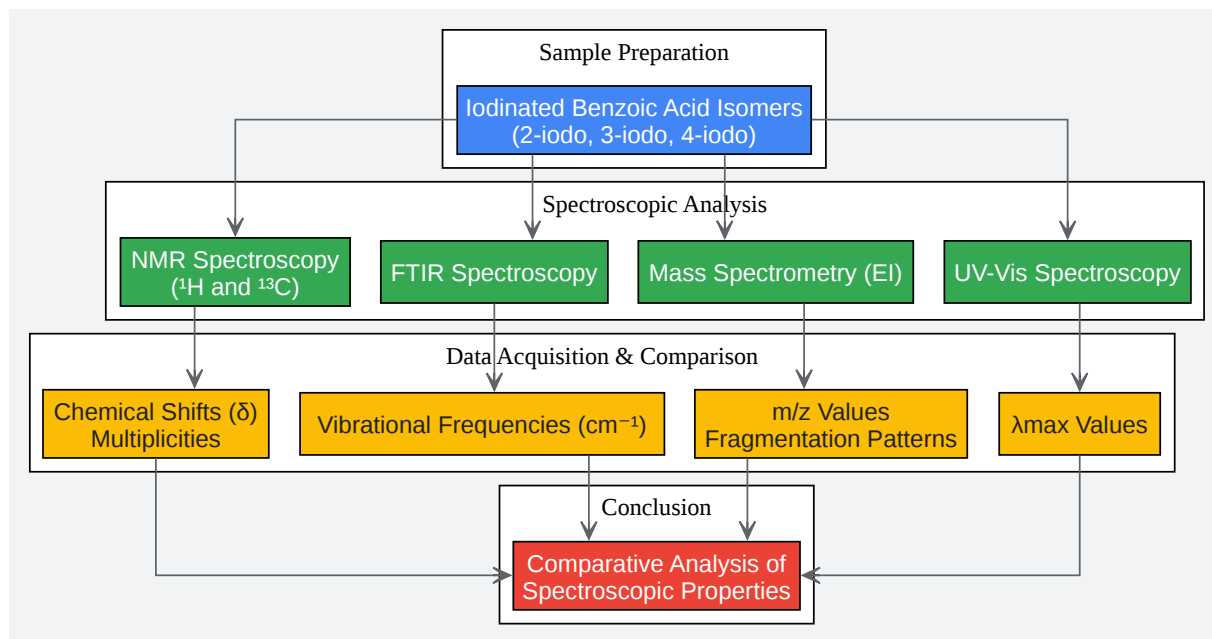
- **Instrumentation:** A mass spectrometer equipped with an electron ionization source and a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) is used.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- **Data Processing:** The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is typically plotted as relative intensity versus m/z .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the iodinated benzoic acid isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Acquisition:** A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette, and the absorbance is scanned over a wavelength range of approximately 200-400 nm.
- **Data Processing:** The instrument records the absorbance at each wavelength. The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Visualizations

Experimental Workflow for Spectroscopic Comparison



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Caption: Experimental workflow for the spectroscopic comparison of iodinated benzoic acid isomers.

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